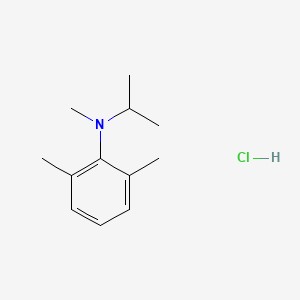
N,2,6-Trimethyl-N-(propan-2-yl)aniline--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,6-Trimethyl-N-(propan-2-yl)aniline–hydrogen chloride (1/1) is an organic compound that belongs to the class of amines. It is characterized by the presence of a nitrogen atom bonded to an aromatic ring and alkyl groups. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-Trimethyl-N-(propan-2-yl)aniline–hydrogen chloride (1/1) typically involves the alkylation of 2,6-dimethylaniline with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrogen chloride gas to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,2,6-Trimethyl-N-(propan-2-yl)aniline–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and primary amines.
Substitution: Nitrated, sulfonated, and halogenated aromatic compounds.
Scientific Research Applications
N,2,6-Trimethyl-N-(propan-2-yl)aniline–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,2,6-Trimethyl-N-(propan-2-yl)aniline–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of N,2,6-Trimethyl-N-(propan-2-yl)aniline–hydrogen chloride (1/1).
N,N-Dimethyl-2,6-dimethylaniline: A structurally similar compound with different alkyl groups on the nitrogen atom.
N-Isopropyl-2,6-dimethylaniline: Another related compound with isopropyl groups on the nitrogen atom.
Uniqueness
N,2,6-Trimethyl-N-(propan-2-yl)aniline–hydrogen chloride (1/1) is unique due to its specific combination of alkyl groups and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61685-04-9 |
|---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.75 g/mol |
IUPAC Name |
N,2,6-trimethyl-N-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-9(2)13(5)12-10(3)7-6-8-11(12)4;/h6-9H,1-5H3;1H |
InChI Key |
IRZSDGZQKRYCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


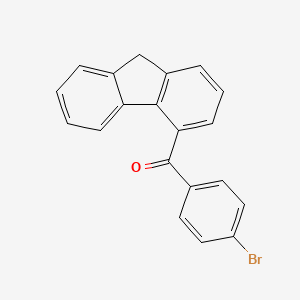
![N~1~-Ethyl-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14563023.png)

![1-{5-(Trimethylsilyl)-1-[(trimethylsilyl)oxy]hexa-1,3-dien-1-yl}piperidine](/img/structure/B14563037.png)
![[(Dipropylcarbamoyl)sulfanyl]acetic acid](/img/structure/B14563041.png)
![1,2-Propanediol, 3,3'-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis-](/img/structure/B14563053.png)

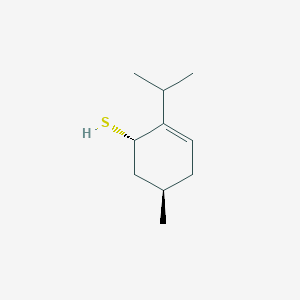

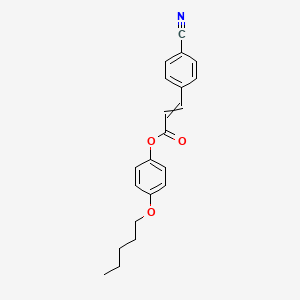

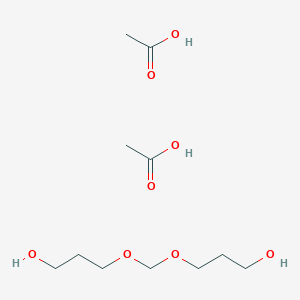
![Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14563099.png)

